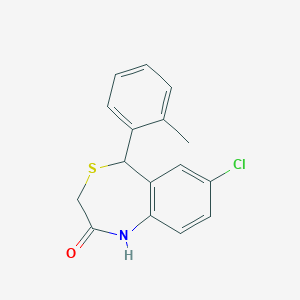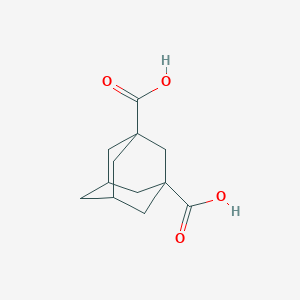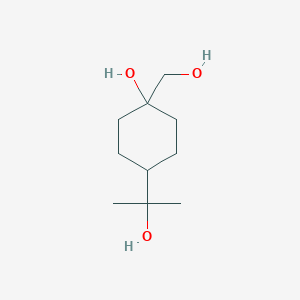![molecular formula C19H36O3Si2 B120170 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol CAS No. 103929-84-6](/img/structure/B120170.png)
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol
Vue d'ensemble
Description
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol is a chemical compound that features two tert-butyldimethylsilyloxy groups attached to a benzyl alcohol moiety. This compound is often used in organic synthesis due to its unique protective properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The use of 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS-Cl has been shown to be effective, resulting in high yields of the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance efficiency and sustainability in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The silyl ether groups can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: The silyl ether groups can be substituted under acidic conditions to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: Acidic conditions (e.g., 2:1 acetic acid/water at 25°C)
Major Products Formed
The major products formed from these reactions include the corresponding alcohols, ketones, and other oxidized or reduced derivatives .
Applications De Recherche Scientifique
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol involves the protection of hydroxyl groups through the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability is due to the formation of a strong Si-O bond and the resistance to hydrolysis under neutral and basic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol
- 3,5-Bis(tert-butylthio)benzyl alcohol
- 3,5-Bis[3,5-bis(tert-butyldimethylsilyloxy)benzyloxy]benzyl alcohol
Uniqueness
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol is unique due to its dual silyl ether groups, which provide enhanced stability and protection compared to other similar compounds. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial .
Propriétés
IUPAC Name |
[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILFJSTRCNMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CO)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine](/img/structure/B120119.png)



![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)




